3-[4-(methylthio)phenyl]-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylsulfanylphenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-13-9-4-2-8(3-5-9)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABAXDZCPRLKVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for the 4-(Methylthio)phenyl Precursor
The foundational component for the synthesis is the 4-(methylthio)phenyl moiety, which is typically introduced via 4-methylthioacetophenone. This precursor then undergoes condensation to form an essential intermediate for pyrazole (B372694) ring formation.
4-Methylthioacetophenone, also known as 4'-(methylthio)acetophenone or p-(methylthio)acetophenone, is a sulfur-containing organic building block crucial for the synthesis of the target pyrazole. chemicalbook.comsigmaaldrich.com The primary industrial method for its preparation is the Friedel-Crafts acylation of thioanisole. chemicalbook.comasianpubs.org This reaction typically employs an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). chemicalbook.comasianpubs.org The reaction is generally performed in a suitable solvent like ethylene dichloride at low temperatures to control selectivity and reactivity. asianpubs.org
An alternative approach involves the acetylation of thioanisole using acetic anhydride with a solid acid catalyst. chemicalbook.comsigmaaldrich.com This method presents a potentially greener alternative to the classical Friedel-Crafts conditions.
Table 1: Selected Synthetic Routes for 4-Methylthioacetophenone
| Starting Material | Reagents | Catalyst | Solvent | Key Features |
|---|---|---|---|---|
| Thioanisole | Acetyl chloride | Anhydrous AlCl₃ | Ethylene dichloride | Classical Friedel-Crafts acylation; reaction maintained at low temperature (below 5°C). asianpubs.org |
| Thioanisole | Acetic anhydride | Solid acid catalyst | Not specified | Alternative acetylation method avoiding strong Lewis acids. chemicalbook.comsigmaaldrich.com |
The next critical step involves the synthesis of an α,β-unsaturated ketone, specifically a chalcone analogue. These compounds serve as the direct precursors for the pyrazole ring. The most common method for synthesizing these propenone intermediates is the Claisen-Schmidt condensation. scispace.com
This base-catalyzed reaction involves the condensation of 4-methylthioacetophenone with an appropriate aldehyde. scispace.com For the synthesis of the parent scaffold of many derivatives, (E)-1-[4-(methylsulfanyl)phenyl]-3-phenylprop-2-en-1-one is a key intermediate, formed by reacting 4-methylthioacetophenone with benzaldehyde. sigmaaldrich.com The reaction is typically carried out in a protic solvent like methanol with a base such as sodium hydroxide (NaOH) at low temperatures. scispace.com
The general scheme for this reaction is as follows:
4-Methylthioacetophenone + Benzaldehyde → (in the presence of a base) → 1-[4-(methylthio)phenyl]-3-phenylprop-2-en-1-one
These chalcone intermediates are versatile synthons for the preparation of various heterocyclic rings, including pyrazoles. nih.gov
Core Pyrazole Ring Formation: Cyclocondensation Reactions
The defining step in the synthesis is the construction of the five-membered pyrazole ring. This is achieved through a cyclocondensation reaction between the α,β-unsaturated ketone intermediate and a hydrazine (B178648) source.
The reaction between chalcones and hydrazine derivatives is a common and convenient method for synthesizing pyrazoles, often in good yields. researchgate.net Specifically, treating the 1-[4-(methylthio)phenyl]-3-phenylprop-2-en-1-one intermediate with hydrazine hydrate (N₂H₄·H₂O) leads to the formation of the pyrazole ring. scispace.com
The reaction typically proceeds under acidic conditions, for instance, in glacial acetic acid, and often requires heating under reflux. scispace.com The mechanism involves a nucleophilic attack by the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. While these reactions can sometimes yield pyrazolines (the dihydro-pyrazole equivalent), subsequent oxidation or the choice of reaction conditions can lead directly to the pyrazole. researchgate.net
Table 2: Typical Conditions for Hydrazine Hydrate-Mediated Cyclization
| Chalcone Intermediate | Reagent | Solvent/Catalyst | Conditions | Product |
|---|
Beyond hydrazine hydrate, other reagents can be employed to construct the pyrazole core from chalcone precursors, allowing for the introduction of different substituents on the pyrazole nitrogen. nih.govacs.org
Substituted Hydrazines: Using substituted hydrazines, such as phenylhydrazine, results in N-substituted pyrazoles. For example, reacting a chalcone with phenylhydrazine yields the corresponding N-phenylpyrazole derivative. nih.govacs.org
Semicarbazide and Thiosemicarbazide: These reagents can also react with chalcones under basic conditions to form pyrazole skeletons, specifically yielding pyrazole-1-carboxamides and pyrazole-1-carbothioamides, respectively. acs.org
Multicomponent Syntheses: Advanced strategies involve multicomponent reactions where, for example, 1,3-dicarbonyl compounds are generated in situ and then reacted with a hydrazine source to form the pyrazole ring in a one-pot process. beilstein-journals.org
These alternative methods provide significant versatility, enabling the synthesis of a diverse library of pyrazole derivatives with varied substitution patterns. beilstein-journals.org
Derivatization and Structural Modification of the 3-[4-(methylthio)phenyl]-1H-pyrazole Scaffold
The this compound core is a versatile scaffold that can be further modified to explore structure-activity relationships for various applications. nih.gov Derivatization can occur at several positions on the pyrazole ring.
N-Substitution: The unsubstituted nitrogen (N1) of the pyrazole ring is a common site for modification. It can be alkylated or acylated to introduce a wide range of functional groups. For instance, reaction with nicotinoyl or pyrazinoyl chlorides can yield N-acylated derivatives. nih.gov
C4-Substitution: The C4 position of the pyrazole ring can be functionalized. For example, Vilsmeier-Haack type reactions can introduce a formyl group at this position, which can then be used in subsequent condensation reactions. healthcare-bulletin.co.ukwisdomlib.org
C5-Substitution: The substituent at the C5 position is determined by the chalcone precursor used. By varying the aldehyde in the initial Claisen-Schmidt condensation, a wide variety of aryl or alkyl groups can be introduced at this position.
A study on p38 MAP kinase inhibitors described the synthesis and optimization of a series of 5-amino-1H-pyrazol-4-yl methanones, demonstrating how the core pyrazole structure can be extensively modified to optimize biological activity and physicochemical properties. nih.gov Another example includes the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), which involves a condensation reaction at the C4 position of a pyrazolone (B3327878) precursor. nih.gov These examples highlight the chemical tractability of the pyrazole scaffold for creating diverse chemical entities.
Substitution at the Pyrazole Nitrogen Atom (N1)
The nitrogen atom at the N1 position of the pyrazole ring is a common site for substitution, allowing for the introduction of various alkyl and aryl groups. These modifications can significantly influence the molecule's steric and electronic properties. A general approach for the synthesis of N-substituted pyrazoles involves the direct reaction of a primary amine with a 1,3-dicarbonyl compound and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This methodology provides a direct route to N-substituted pyrazoles from readily available starting materials. nih.gov
For a pre-formed pyrazole such as this compound, N-substitution is typically achieved through reactions with alkylating or arylating agents in the presence of a base. For instance, reacting the pyrazole with agents like methyl iodide, propargyl bromide, or phenacyl bromide in a solvent such as DMF can yield the corresponding N-substituted derivatives. nih.gov
Table 1: Representative N1-Substitution Reactions on Pyrazole Scaffolds
| Reagent | Conditions | Product Type |
|---|---|---|
| Alkyl Halide (e.g., Methyl Iodide) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N1-Alkylpyrazole |
| Propargyl Bromide | Base, Solvent | N1-Propargylpyrazole |
Functionalization at Pyrazole C4 and C5 Positions
The C4 and C5 positions of the pyrazole ring are also amenable to functionalization, although their reactivity can be influenced by the substituents at other positions.
C4 Position: Electrophilic substitution reactions commonly occur at the C4 position of the pyrazole ring. arkat-usa.org A widely used method for introducing a formyl group at this position is the Vilsmeier-Haack reaction. nih.gov This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to react with a hydrazone precursor, leading to the formation of a pyrazole-4-carbaldehyde. nih.govnih.gov This carbaldehyde is a versatile intermediate that can be used for further modifications. wisdomlib.orgekb.eg
C5 Position: Selective functionalization at the C5 position can be more challenging, especially when the C4 position is unsubstituted. One advanced strategy involves using a removable blocking group at the C4 position to direct arylation to the C5 position. For example, a pyrazole-4-carboxylate can undergo a palladium-catalyzed C5–H bond activation and arylation with aryl bromides. The carboxylate group at C4 prevents reaction at that site and can be subsequently removed by decarboxylation under basic conditions, yielding the C5-arylated pyrazole.
Table 2: Methods for Functionalization at C4 and C5 Positions
| Position | Reaction | Reagents | Product |
|---|---|---|---|
| C4 | Vilsmeier-Haack Formylation | POCl3, DMF | 4-Formylpyrazole |
Synthesis of Fused Pyrazole Systems Incorporating the Methylthiophenyl Moiety (e.g., Pyrazolo[3,4-d]pyrimidines)
The this compound scaffold can serve as a building block for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. These fused systems are of significant interest due to their structural similarity to purines. semanticscholar.org The synthesis of the pyrazolo[3,4-d]pyrimidine core generally begins with a pyrazole that is appropriately functionalized at the C4 and C5 positions. semanticscholar.org
A common synthetic route starts with a 5-amino-1H-pyrazole-4-carbonitrile or a 5-amino-1H-pyrazole-4-carboxylate derivative. semanticscholar.orgekb.eg Therefore, to utilize this compound, it would first need to be functionalized to introduce an amino group at C5 and a carbon-based functional group (like nitrile or ester) at C4. Once this precursor is obtained, cyclization with various one-carbon reagents (e.g., formamide, urea, thiourea) can be employed to construct the pyrimidine ring, yielding the pyrazolo[3,4-d]pyrimidine system. ekb.egsemanticscholar.org
Advanced Synthetic Approaches and Methodological Innovations (e.g., Green Chemistry Considerations)
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. In the context of pyrazole synthesis, several "green" approaches have been explored. researchgate.netnih.gov These methods aim to reduce waste, avoid hazardous solvents, and minimize energy consumption. nih.govtaylorfrancis.com
One prominent green technique is the use of microwave (MW) activation, often coupled with solvent-free reaction conditions. nih.gov Microwave heating can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. nih.gov For example, the synthesis of pyrazoles from α,β-unsaturated carbonyl compounds and hydrazones has been successfully achieved under microwave irradiation in the absence of a solvent. nih.gov
The use of recyclable catalysts and green reaction media like polyethylene glycol (PEG) are other key aspects of green synthetic strategies for heterocyclic compounds. taylorfrancis.com Multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants, are also considered atom-economical and align with the principles of green chemistry. nih.gov These advanced and sustainable methods are applicable to the synthesis and modification of this compound and its derivatives, offering more efficient and eco-friendly alternatives to classical synthetic routes. researchgate.netnih.gov
Spectroscopic and Analytical Characterization of 3 4 Methylthio Phenyl 1h Pyrazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For 3-[4-(methylthio)phenyl]-1H-pyrazole, the spectrum is characterized by distinct signals corresponding to the pyrazole (B372694) ring, the phenyl ring, and the methylthio group.
The protons on the pyrazole ring typically appear as singlets or doublets in the region of δ 6.0-8.0 ppm. zsmu.edu.uanih.gov The hydrogen at position 4 of the pyrazole ring often presents as a singlet. zsmu.edu.ua The N-H proton of the pyrazole ring gives a broad singlet, which can be exchangeable with D₂O. The aromatic protons of the 4-(methylthio)phenyl group are expected to appear as a set of doublets in the range of δ 7.0-8.0 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. A key indicator of the structure is a sharp singlet for the methyl (CH₃) protons of the methylthio (-SCH₃) group, which typically resonates in the upfield region of the aromatic spectrum, around δ 2.5 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrazole N-H | Variable, broad | Singlet (bs) |
| Aromatic H (Phenyl) | 7.0 - 8.0 | Doublet (d) |
| Pyrazole C-H | 6.0 - 8.0 | Singlet (s) or Doublet (d) |
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In the spectrum of this compound, the carbon atoms of the pyrazole ring resonate between δ 100-155 ppm. researchgate.netscispace.com The carbon attached to the phenyl group (C3) and the other pyrazole carbons (C4 and C5) will have distinct chemical shifts influenced by the surrounding nitrogen and carbon atoms.
The carbons of the phenyl ring typically appear in the δ 125-140 ppm range. The carbon atom bonded to the sulfur atom (C-S) will be shifted compared to the other aromatic carbons. A characteristic signal for the methylthio group's carbon (-SCH₃) is expected at approximately δ 15-20 ppm. rsc.orgmdpi.com The specific signals for the pyrazole ring carbons are crucial for confirming the substitution pattern. researchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Type | Expected Chemical Shift (ppm) |
|---|---|
| Pyrazole C3/C5 | 140 - 155 |
| Pyrazole C4 | ~ 100 - 115 |
| Aromatic C (Phenyl) | 125 - 140 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibration frequencies. For this compound, the spectrum would display several key absorption bands.
A broad band corresponding to the N-H stretch of the pyrazole ring is expected in the region of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The stretching vibrations for the C=N and C=C bonds within the pyrazole and phenyl rings appear in the 1450-1600 cm⁻¹ region. A crucial, though sometimes weak, band for the C-S thioether linkage is found in the fingerprint region, generally between 600-800 cm⁻¹. rsc.org
Table 3: Characteristic IR Absorption Bands (ν) in cm⁻¹
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Pyrazole N-H | Stretching | 3100 - 3300 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=N / C=C | Stretching | 1450 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps to determine the molecular weight and confirm the molecular formula. For this compound (C₁₀H₁₀N₂S), the calculated molecular weight is approximately 190.27 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z ≈ 190. High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition. nih.gov For instance, a derivative such as [1-(4-methylphenyl)-3-(4-(methylthio)phenyl)-1h-pyrazol-4-yl]methanol shows a predicted [M+H]⁺ adduct at m/z 311.12126. uni.lu Common fragmentation patterns for pyrazoles can involve the cleavage of the pyrazole ring or loss of substituents from the phenyl ring. amazonaws.comnih.gov
Table 4: Predicted Mass Spectrometry Data
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M+H]⁺ (m/z) |
|---|
Elemental Analysis
Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This analytical data is used to confirm the empirical and molecular formula. The results are typically presented as "calculated" values based on the proposed formula and "found" experimental values, which should be in close agreement (usually within ±0.4%). zsmu.edu.uarsc.org
For this compound with the molecular formula C₁₀H₁₀N₂S, the theoretical elemental composition can be calculated. Experimental validation that matches these calculated percentages provides strong evidence for the compound's purity and identity.
Table 5: Elemental Analysis for C₁₀H₁₀N₂S
| Element | Calculated Percentage (%) |
|---|---|
| Carbon (C) | 63.13 |
| Hydrogen (H) | 5.30 |
| Nitrogen (N) | 14.72 |
Pharmacological and Biological Activities of 3 4 Methylthio Phenyl 1h Pyrazole Derivatives
Anti-inflammatory Activity
The anti-inflammatory prowess of pyrazole (B372694) derivatives is well-established, with the commercial drug Celecoxib, a selective COX-2 inhibitor, being a prominent example. nih.govijpsjournal.com Research into derivatives of 3-[4-(methylthio)phenyl]-1H-pyrazole and structurally similar compounds has revealed significant potential in mitigating inflammatory responses through various mechanisms.
In Vitro Anti-inflammatory Mechanisms
The in vitro anti-inflammatory activity of pyrazole derivatives is often evaluated through protein denaturation inhibition and cell membrane protection assays. nih.gov A study on newly synthesized heterocyclic compounds, including pyrazole moieties, demonstrated that many of these derivatives exhibit substantial anti-inflammatory effects in these assays when compared against the reference drug diclofenac. nih.gov These tests serve as preliminary indicators of a compound's ability to counteract inflammation at a cellular level.
In Vivo Models for Anti-inflammatory Efficacy (e.g., Carrageenan-Induced Paw Edema)
The carrageenan-induced paw edema model in rodents is a standard and widely used acute inflammation assay for evaluating novel anti-inflammatory agents. researchgate.netnih.govphytopharmajournal.com In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response characterized by swelling (edema). phytopharmajournal.com
Several studies have demonstrated the efficacy of pyrazole derivatives in this model. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives were screened, with some compounds showing excellent anti-inflammatory activity, achieving over 84% inhibition of edema three hours after carrageenan injection, an efficacy comparable to the standard drug diclofenac. nih.gov Another study focused on a novel pyrazole derivative, compound AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)), which showed very promising results in the carrageenan-induced paw edema test. nih.govresearchgate.net The ability of these compounds to significantly reduce paw volume indicates potent in vivo anti-inflammatory effects. phytopharmajournal.commdpi.com
| Compound Class/Derivative | In Vivo Model | Key Finding | Reference |
|---|---|---|---|
| 1,3,4-Trisubstituted pyrazole derivatives (e.g., Compound 5a) | Carrageenan-Induced Paw Edema | Showed ≥84.2% inhibition of edema, comparable to diclofenac. | nih.gov |
| Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates (e.g., Compound 3a) | Carrageenan-Induced Paw Edema | Exhibited significant anti-inflammatory activity. | nih.gov |
| AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) | Carrageenan-Induced Paw Edema | Demonstrated apparent anti-inflammatory activity. | nih.govresearchgate.net |
| Bis (3-aryl-4, 5-dihydro-1H-pyrazole-1-carboxamides) (e.g., Compounds 2e, 2f) | Carrageenan-Induced Paw Edema | Found to be most potent relative to indomethacin. | nih.gov |
Modulation of Inflammatory Pathways and Enzyme Inhibition (e.g., COX-2)
A primary mechanism behind the anti-inflammatory effect of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. ijpsjournal.comresearchgate.net COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 isoform. ijpsjournal.comsci-hub.se
Derivatives of 1,5-diarylpyrazole are a well-known class of COX-2 inhibitors. rjpbr.com Research has shown that pyrazole derivatives can be potent and selective inhibitors of the COX-2 enzyme. sci-hub.se For example, compound AD 532 was identified as a COX-2 inhibitor, although it was found to be less potent in vitro than celecoxib, which may suggest a lower potential for certain side effects. nih.govresearchgate.net The development of pyrazole-based compounds continues to be a promising avenue for creating new and effective COX-2 inhibitors for the management of chronic inflammatory conditions. nih.govresearchgate.net
Analgesic Activity
Many compounds that exhibit anti-inflammatory properties also possess analgesic (pain-relieving) activity, as pain is a cardinal sign of inflammation. globalresearchonline.netresearchgate.net Pyrazole derivatives have been investigated for their potential to alleviate pain in various preclinical models. rjpbr.com
In Vivo Analgesic Assessment (e.g., Acetic Acid-Induced Writhing Test, Hot Plate Method)
The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic activity. nih.govsaspublishers.com Intraperitoneal injection of acetic acid causes localized inflammation and pain, leading to characteristic stretching movements (writhing). saspublishers.complos.org Analgesic compounds reduce the frequency of these writhes. nih.gov Several pyrazole derivatives have demonstrated significant analgesic effects in this model. sci-hub.seresearchgate.net
The hot plate test is used to assess central analgesic activity, where the response time of an animal to a thermal stimulus is measured. nih.govresearchgate.net A study that screened twelve pyrazole derivatives for anti-inflammatory activity selected four of the most promising compounds for further evaluation of their analgesic effects using both the hot plate test and a formalin-induced hyperalgesia test. nih.govresearchgate.net Among these, compound AD 532, which is structurally related to the focus of this article, showed very promising analgesic results. nih.govresearchgate.net
| Compound/Derivative | In Vivo Model | Key Finding | Reference |
|---|---|---|---|
| AD 532 ((4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide)) | Formalin-Induced Hyperalgesia, Hot Plate Test | Showed very promising analgesic activity. | nih.govresearchgate.net |
| Various Pyrazole Derivatives | Acetic Acid-Induced Writhing Test | Demonstrated significant reduction in writhing response. | sci-hub.seresearchgate.net |
| Thiophene-based Pyrazole Derivatives (e.g., Compounds 5e, 5f, 6d) | Standard Analgesic Models | Proved to be potent analgesics. | rjpbr.com |
Antimicrobial Activity
In addition to their anti-inflammatory and analgesic properties, the pyrazole scaffold is a versatile lead structure for developing antimicrobial agents. nih.govnih.govorientjchem.org Numerous studies have reported the synthesis of pyrazole derivatives with activity against a range of pathogenic bacteria and fungi. researchgate.netmeddocsonline.orgmdpi.com
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A series of novel pyrazole derivatives synthesized via ultrasound irradiation were screened for antimicrobial activity. nih.gov One compound demonstrated high antibacterial activity against the Gram-negative bacterium Escherichia coli with an MIC of 0.25 μg/mL, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC. nih.gov Another derivative showed potent antifungal activity against Aspergillus niger (MIC: 1 μg/mL). nih.gov Further research into functionalized 4-formylpyrazoles found that the synthesized derivatives had a pronounced effect on strains of Staphylococcus aureus, E. coli, and fungi of the genus Candida. biointerfaceresearch.com
| Compound Class/Derivative | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative 2 | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |
| Functionalized 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes | S. aureus, E. coli, Candida spp. | Pronounced activity observed. | biointerfaceresearch.com |
Based on a comprehensive search of available scientific literature, there is currently insufficient data to provide a detailed article on the specific pharmacological and biological activities of This compound and its derivatives according to the structured outline provided.
The requested article requires specific research findings on the antibacterial, antifungal, and anticancer properties of this particular compound and its derivatives, including efficacy against named bacterial strains, fungal species, and human cancer cell lines.
While the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including those mentioned in the outline, the current body of published research does not appear to contain specific studies focused on the this compound core structure that would be necessary to populate the requested sections and subsections with scientifically accurate and detailed information.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the request, the article cannot be generated at this time. Further experimental research would be required to determine the specific pharmacological and biological profile of this compound and its derivatives.
Table of Compounds Mentioned
Anticancer and Antitumor Potential
Molecular Targets and Mechanisms of Action
Derivatives of the this compound scaffold have been identified as potent inhibitors of several key protein kinases, which are crucial regulators of cellular processes. Their dysregulation is often implicated in diseases like cancer.
Tyrosine Kinase and Src Kinase Inhibition
The pyrazole nucleus is a recognized scaffold for developing inhibitors of tyrosine kinases, which play a significant role in various cancers and other hyper-proliferative disorders. researchgate.netnih.gov Molecular docking studies have been employed to investigate the potential of pyrazole derivatives to inhibit receptor tyrosine kinases such as VEGFR-2. researchgate.netnih.gov These studies revealed that specific derivatives could dock deeply within the ATP-binding pocket of the kinase, indicating their potential as inhibitors. researchgate.netnih.gov
Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the Src Family Kinases (SFKs), which are promising molecular targets for aggressive brain tumors like glioblastoma. nih.gov A selective pyrazolo[3,4-d]pyrimidine derivative, SI221, demonstrated a significant cytotoxic effect on glioblastoma cells by inhibiting SFKs, proving more effective than the well-known SFK inhibitor PP2 in these cells. nih.gov Similarly, novel pyrazoles incorporating a coumarin (B35378) moiety have been designed and evaluated as potential Src tyrosine kinase inhibitors, with docking studies validating their inhibitory potential. biointerfaceresearch.comresearchgate.net
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazole structure is central to the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the eukaryotic cell cycle. nih.gov The overexpression of CDKs, particularly CDK2, is common in many cancers, making it a critical target for anticancer therapies. rsc.org
Several studies have synthesized and evaluated pyrazole-based compounds as CDK inhibitors. rsc.orgnih.gov For instance, a series of novel pyrazole derivatives showed potent inhibition against CDK2/cyclin A2, with compounds like 4, 7a, 7d, and 9 exhibiting IC₅₀ values in the low micromolar range. rsc.org Molecular dynamics simulations confirmed the stable binding of these compounds within the catalytic domain of CDK2. rsc.org Another study on new diphenyl-1H-pyrazoles identified derivatives 9c, 9b, and 9e as having promising CDK2 inhibitory activity, with IC₅₀ values of 29.31 nM, 41.36 nM, and 40.54 nM, respectively. nih.gov
Research into 3-amino-1H-pyrazole-based inhibitors led to the discovery of compound 43d , which showed high cellular potency for CDK16 (a member of the PCTAIRE subfamily of CDKs) with an EC₅₀ of 33 nM. nih.gov This compound induced a G2/M phase cell cycle arrest, a direct consequence of CDK16 inhibition. nih.gov The development of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines has also yielded potent CDK2 inhibitors, with compound 15 showing a Kᵢ of 0.005 µM and exhibiting selectivity over other CDKs. mdpi.com This compound was found to reduce the phosphorylation of the retinoblastoma protein, arrest the cell cycle, and induce apoptosis. mdpi.com
Apoptotic Activities
The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. Derivatives of this compound have demonstrated significant pro-apoptotic capabilities in various cancer cell lines.
Studies on novel synthetic pyrazoles, such as tospyrquin and tosind , in HT29 colon cancer cells revealed their ability to induce apoptosis. researchgate.net Tosind, at a concentration of 90 µM, was particularly effective, causing 23.7% apoptotic death. researchgate.net The mechanism involves both extrinsic and intrinsic pathways, supported by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and enhanced cleavage of caspase-8, caspase-9, and PARP-1. researchgate.net
In triple-negative breast cancer cells (MDA-MB-468), pyrazole derivatives have also been shown to induce apoptosis. nih.govwaocp.org Compound 3f (3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole) was identified as a highly active agent, provoking apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3. nih.govwaocp.org This compound also caused cell cycle arrest in the S phase. nih.govwaocp.org
Further research on 1,4-dihydrobenzothiopyrano[4,3-c]pyrazole derivatives showed that they induce apoptosis by targeting mitochondria. core.ac.uk Specifically, 7-methoxy-substituted derivatives carrying a phenyl group at the 1-position were found to cause a collapse of the mitochondrial transmembrane potential, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), which in turn triggers DNA fragmentation. core.ac.uk Similarly, certain pyrazole-based CDK inhibitors have been confirmed to promote apoptosis in HCT-116 colon cancer cell lines. rsc.org
Table 1: Apoptotic Activity of Selected Pyrazole Derivatives
| Compound | Cell Line | Key Findings | Reference |
|---|---|---|---|
| Tosind | HT29 (Colon Cancer) | Caused 23.7% apoptotic death; increased Bax/Bcl-2 ratio; activated caspases-8, -9, and PARP-1. | researchgate.net |
| Tospyrquin | HT29 (Colon Cancer) | Caused 14.9% apoptotic death; activated caspases-8, -9, and PARP-1. | researchgate.net |
| Compound 3f | MDA-MB-468 (Breast Cancer) | Induced apoptosis via ROS generation and caspase-3 activation; caused S-phase cell cycle arrest. | nih.govwaocp.org |
| Compound 4 | HCT-116 (Colon Cancer) | Induced significant cell cycle arrest at the G1 phase and promoted apoptosis. | rsc.org |
| 7-methoxy-benzothiopyrano[4,3-c]pyrazoles | HL-60, HeLa | Induced apoptosis via mitochondrial permeability transition (MPT), leading to cytochrome c release. | core.ac.uk |
Other Significant Biological Activities
Beyond their anticancer potential, this compound derivatives exhibit a variety of other important biological effects.
Anticonvulsant Properties
The pyrazole structure has been a focus for the development of drugs targeting central nervous system (CNS) disorders, including epilepsy. minia.edu.eg Various synthesized pyrazole derivatives have been evaluated for their anticonvulsant activity against seizures induced by pentylenetetrazole (PTZ) in mice. minia.edu.eg In one study, compounds 11b, 11a, and 11d demonstrated a remarkable protective effect against clonic seizures, with activity levels comparable to the standard drug phenobarbital (B1680315) and more potent than phenytoin. minia.edu.eg Another study identified compound 7h as a potent anticonvulsant agent in both maximal electroshock seizure and subcutaneous pentylenetetrazole assays, which also demonstrated a reduction in oxidative stress and inflammation in mice. bohrium.com The compound 2-ethylthio-7-methyl-4-(4-methylphenyl)pyrazolo[1,5-a] researchgate.netwaocp.orgminia.edu.egtriazine (MH4b1 ) has also shown anticonvulsant properties in mice. researchgate.net
Antidepressant Activity
Pyrazole derivatives have also shown significant potential as antidepressant agents. minia.edu.egresearchgate.net The tail suspension test is a common model for predicting the activity of antidepressants. minia.edu.eg In this test, certain pyrazole derivatives, specifically compounds 4a and 4b , produced a marked antidepressant effect, approximately twice the activity of the standard drug imipramine. minia.edu.eg These compounds significantly decreased the duration of immobility in the test. minia.edu.eg
A series of 5-phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were also synthesized and evaluated for antidepressant activity. nih.gov Among these, compound TTg (5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1 carbothioamide) was particularly effective, reducing immobility time by 61.17% in the forced swimming test and 62.05% in the tail suspension test, comparing favorably to imipramine. nih.gov Other studies have confirmed the antidepressant potential of various pyrazoline derivatives, establishing that the nature and position of substituents on the phenyl rings influence the activity. chula.ac.thresearchgate.netresearchgate.net
Table 2: Antidepressant Activity of Selected Pyrazole Derivatives
| Compound | Test Model | Key Finding | Reference |
|---|---|---|---|
| Compound 4a | Tail Suspension Test | Reduced immobility time to 68.23 s (vs. 132.00 s for Imipramine). | minia.edu.eg |
| Compound 4b | Tail Suspension Test | Reduced immobility time to 67.58 s (vs. 132.00 s for Imipramine). | minia.edu.eg |
| Compound TTg | Forced Swimming Test & Tail Suspension Test | Reduced immobility time by 61.17% (FST) and 62.05% (TST). | nih.gov |
| Compound PY2 | Forced Swimming Test & Tail Suspension Test | Showed substantial antidepressant efficacy compared to standard. | chula.ac.th |
| Compound PY3 | Tail Suspension Test | Showed substantial antidepressant efficacy compared to standard. | chula.ac.th |
Antiviral Activity
The pyrazole scaffold has demonstrated significant potential in the development of antiviral agents. researchgate.netnih.gov Research has shown that pyrazole derivatives can be effective against a range of viruses. For instance, a series of 4-substituted pyrazole derivatives were synthesized and tested against the Newcastle disease virus (NDV). nih.gov In this study, hydrazone 6 and thiazolidinedione derivative 9 provided 100% protection against NDV with no mortality. nih.gov Another derivative, pyrazolopyrimidine 7 , offered 95% protection. nih.gov It has also been reported that certain 1,3-diphenylpyrazole derivatives can provide 95–100% protection for chicks against NDV. nih.gov Other research has highlighted the potent activity of the pyrazole-containing agent BPR1P0034 against the influenza virus. nih.gov Additionally, some pyrazole derivatives have shown strong antiviral activity against the tobacco mosaic virus (TMV). researchgate.net
Antioxidant Activity
Pyrazole derivatives are recognized for their antioxidant properties, which are often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring. nih.govnih.gov The antioxidant activity of these compounds has been evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govresearchgate.net
Studies on 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives showed good DPPH radical scavenging activity. nih.gov A series of 4-aminopyrazol-5-ol hydrochlorides, synthesized as analogs of the potent antioxidant Edaravone, also exhibited pronounced antioxidant activity, with many compounds showing activity comparable to the standard antioxidant Trolox in the ABTS assay. researchgate.net In another study, pyrazole derivatives incorporating a coumarin moiety were synthesized, and their protective effects against free radical-induced damage were studied. nanobioletters.com Compounds 5 (containing a phenolic group) and 17 (bearing sulfur, nitrogen, and a benzothiazole (B30560) ring) were particularly effective at inhibiting the oxidative hemolysis of red blood cells. nanobioletters.com Research on thienyl-pyrazoles also identified compounds with excellent DPPH and hydroxyl radical scavenging activities, suggesting they could be lead compounds for further development. semanticscholar.org
Agricultural Applications: Herbicide and Fungicide Potential
The exploration of pyrazole derivatives in agriculture has revealed their significant potential as active ingredients in herbicides and fungicides. The structural versatility of the pyrazole ring allows for the introduction of various substituents, leading to compounds with a wide spectrum of biological activities. Research has specifically investigated derivatives of this compound for their ability to control unwanted plant growth and combat fungal pathogens.
Herbicidal Activity
Recent studies have focused on the synthesis of novel pyrazole derivatives and their evaluation for herbicidal properties. One area of investigation has been the creation of substituted pyrazole isothiocyanates. These compounds have been tested for their efficacy against a range of common agricultural weeds.
For instance, a series of novel isothiocyanate-substituted pyrazoles were synthesized and assessed for their herbicidal effects. Among the synthesized compounds, certain derivatives demonstrated notable activity against weeds such as Echinochloa crusgalli L., Cyperus iria L., Dactylis glomerata L., and Trifolium repens L. The herbicidal activity is often quantified by the EC50 value, which represents the concentration of a compound required to inhibit the growth of a target organism by 50%.
Detailed findings from these studies, including the EC50 values for specific derivatives, are presented in the table below.
Table 1: Herbicidal Activity of this compound Derivatives against Various Weeds
| Compound ID | Target Weed | EC50 (µg/mL) | Reference |
| 3-1 | Echinochloa crusgalli L. | 64.32 | mdpi.com |
| Cyperus iria L. | 65.83 | mdpi.com | |
| Dactylis glomerata L. | 62.42 | mdpi.com | |
| Trifolium repens L. | 67.72 | mdpi.com | |
| 3-7 | Echinochloa crusgalli L. | 65.33 | mdpi.com |
| Cyperus iria L. | 64.90 | mdpi.com | |
| Dactylis glomerata L. | 59.41 | mdpi.com | |
| Trifolium repens L. | 67.41 | mdpi.com |
The data indicates that these pyrazole derivatives can effectively inhibit the growth of both monocotyledonous and dicotyledonous weeds, suggesting their potential as broad-spectrum herbicides. mdpi.com Further optimization of these lead compounds could result in the development of new and effective herbicidal products. mdpi.com
Another study explored a series of phenylpyridine moiety-containing pyrazole derivatives for their herbicidal activity. While some of these compounds showed moderate post-emergence herbicidal effects against weeds like Digitaria sanguinalis, Abutilon theophrasti, and Setaria viridis, they did not exhibit pre-emergence activity. nih.gov
Fungicide Potential
In addition to their herbicidal properties, derivatives of this compound have been investigated for their potential as fungicides. The pyrazole scaffold is a key component in many fungicidal compounds, and modifications to this structure can lead to enhanced antifungal activity. nih.gov
Research in this area has involved the synthesis of novel pyrazole derivatives and the evaluation of their efficacy against a variety of plant pathogenic fungi. For example, a study on new pyrazole derivatives containing a p-trifluoromethyl-phenyl moiety demonstrated significant antifungal activity against several important plant pathogens. nih.gov The introduction of isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring was also found to enhance the fungicidal properties of the compounds. nih.gov
The table below summarizes the in vitro fungicidal activity of a selected pyrazole derivative against a panel of phytopathogenic fungi.
Table 2: In Vitro Fungicidal Activity of a 3-(methylthio)-1H-pyrazole Derivative
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 26 | Botrytis cinerea | 2.432 | nih.gov |
| Rhizoctonia solani | 2.182 | nih.gov | |
| Valsa mali | 1.787 | nih.gov | |
| Thanatephorus cucumeris | 1.638 | nih.gov | |
| Fusarium oxysporum | 6.986 | nih.gov | |
| Fusarium graminearum | 6.043 | nih.gov |
The low EC50 values indicate high antifungal potency, suggesting that these derivatives could be developed into effective fungicides for controlling a broad spectrum of plant diseases. nih.gov The structure-activity relationship studies revealed that the presence of specific substituents, such as a p-trifluoromethyl-phenyl group, significantly contributes to the fungicidal efficacy. nih.gov
Further research into pyrazole carboxamide derivatives has also shown promise. A series of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives exhibited moderate to good inhibition against fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. mdpi.com
The collective findings from these studies underscore the significant potential of this compound derivatives as a valuable scaffold for the development of novel herbicides and fungicides in the agricultural sector.
Structure Activity Relationship Sar and Computational Studies
Analysis of Substituent Effects on Biological Activity
The biological profile of pyrazole-based compounds can be significantly modulated by the nature and position of various substituents on the pyrazole (B372694) and phenyl rings. researchgate.net Electronic effects, steric factors, and the balance between hydrophobicity and hydrophilicity are key determinants of a compound's pharmacokinetic and pharmacodynamic properties. researchgate.net
The 4-(methylthio)phenyl group attached to the C3 position of the pyrazole ring is a critical determinant of biological activity. The methylthio (-SCH₃) group possesses distinct electronic and steric properties that influence the molecule's interaction with biological targets.
Research on related pyrazole structures has highlighted the importance of the methylthio substituent. For instance, a series of ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates demonstrated significant anti-inflammatory and analgesic activities. researchgate.net This suggests that the methylthio group is a key pharmacophoric feature contributing to the observed efficacy.
The role of the 4-(methylthio)phenyl moiety can be attributed to several factors:
Lipophilicity : The methylthio group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve bioavailability.
Electronic Effects : The sulfur atom can influence the electron density of the phenyl ring, potentially affecting π-π stacking interactions with receptor sites.
Metabolic Stability : The methylthio group can be a site for metabolic oxidation to sulfoxide (B87167) and sulfone derivatives, which may alter the compound's activity, duration of action, and clearance profile.
Steric Profile : The size and orientation of the methylthio group can ensure an optimal fit within the binding pocket of a target enzyme or receptor.
The introduction of various aromatic and heteroaromatic substituents at other positions of the pyrazole core can drastically alter the biological activity profile. nih.govnih.gov SAR studies on diverse pyrazole derivatives have shown that these modifications can fine-tune the compound's potency and selectivity for different biological targets. researchgate.net
The following table summarizes the observed effects of various substituents on the biological activity of different pyrazole scaffolds, providing insight into potential modifications for the 3-[4-(methylthio)phenyl]-1H-pyrazole core.
| Scaffold/Derivative | Substituent(s) | Position(s) | Observed Biological Activity | Reference |
| 3,5-Diaryl Pyrazole | 2-chloro-phenyl | C5 | IL-6 and TNF-α Inhibition | nih.gov |
| 1,3,4,5-Tetrasubstituted Pyrazole | Nitrofuran | C3 | Antibacterial, Antifungal | nih.gov |
| 1,5-Diaryl Pyrazole | Various aryl groups | C1, C5 | Herbicidal | globalresearchonline.net |
| 3-Phenyl-1H-pyrazole-5-carboxamide | 4-phenylpiperazin-1-yl | N/A | Anti-inflammatory | nih.gov |
| 1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-pyrazoline | Various phenyl substituents | C3 | MAO-B Inhibition, Anti-inflammatory | nih.gov |
The nitrogen atoms of the pyrazole ring are key sites for chemical modification that can significantly impact the pharmacological response. The N-1 nitrogen of an unsubstituted pyrazole acts as a hydrogen bond donor, while the N-2 nitrogen functions as a hydrogen bond acceptor. nih.gov Substitution at the N-1 position removes the hydrogen bond donating capability and can introduce a variety of steric and electronic features, thereby altering the molecule's binding mode and pharmacokinetic properties. nih.govfrontiersin.org
The choice of substituent on the pyrazole nitrogen can influence:
Acidity and Basicity : Electron-donating groups can increase the acidity of the remaining N-H proton in cases of tautomerism. nih.gov
Lipophilicity : Introducing alkyl or aryl groups at the N-1 position generally increases the compound's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. frontiersin.org
Target Selectivity : In some cases, specific N-substituents are required for selective inhibition of a target, as seen with PDE5 inhibitors where an unsubstituted pyrazole ring was found to be important. nih.gov
Tautomerism : For unsymmetrically substituted pyrazoles, alkylation can result in a mixture of two isomers (N-1 and N-2 alkylation), which may possess different biological activities and physicochemical properties. nih.gov
SAR studies on related pyrazolone (B3327878) compounds have demonstrated that varying the N-substituent from small alkyl groups to larger cyclic systems directly impacts anti-parasitic activity and selectivity, with more apolar compounds generally showing better activity. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com These models are instrumental in predicting the efficacy of novel compounds, guiding rational drug design, and understanding the molecular properties crucial for a desired pharmacological effect. nih.govnih.gov
The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. acs.org For pyrazole derivatives, a wide range of descriptors have been employed to build predictive models for various biological activities, including anticancer, antitubercular, and anti-inflammatory effects. crpsonline.comnih.govnih.gov
These descriptors can be categorized as follows:
Physicochemical : These describe properties like lipophilicity (e.g., Partition Coefficient, LogP), which influences membrane permeability and absorption. crpsonline.com
Steric : These relate to the size and shape of the molecule. Examples include Connolly Accessible Area (CAA) and Principal Moment of Inertia (PMZ), which can be crucial for receptor fit. crpsonline.com
Electronic : These quantify the electronic properties of the molecule, such as electrostatic fields, which are vital for drug-receptor interactions. nih.gov
Topological : These are derived from the 2D representation of the molecule, such as adjacency distance matrices, and describe molecular branching and connectivity. nih.gov
3D Descriptors : Derived from the 3D conformation of the molecule, these include steric and electrostatic fields used in methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis). nih.gov
The following table provides examples of molecular descriptors used in QSAR studies of pyrazole derivatives.
| Descriptor Category | Specific Descriptor Example | Information Provided | Reference |
| Physicochemical | Partition Coefficient (PC) | Lipophilicity and hydrophobicity | crpsonline.com |
| Steric | Connolly Accessible Area (CAA) | Molecular surface area accessible to a solvent | crpsonline.com |
| Steric | Principal Moment of Inertia (PMZ) | Mass distribution and molecular shape | crpsonline.com |
| 3D Field-Based | Steric and Electrostatic Fields (CoMFA) | 3D shape and charge distribution | nih.gov |
| 3D Field-Based | H-bond and Hydrophobic Fields (CoMSIA) | Potential for hydrogen bonding and hydrophobic interactions | nih.gov |
| Topological | Adjacency Distance Matrix Descriptors | Molecular connectivity and branching | nih.gov |
The development of a robust and predictive QSAR model is a multi-step process that requires careful statistical analysis and rigorous validation. researchgate.net The goal is to create a model that not only accurately describes the training data but can also reliably predict the activity of new, untested compounds. nih.govarxiv.org
The typical workflow for developing a predictive QSAR model includes:
Data Set Preparation : A series of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This dataset is then divided into a training set (for model building) and a test set (for external validation). nih.gov
Model Generation : Statistical methods are used to correlate the calculated molecular descriptors (independent variables) with the biological activity (dependent variable) for the training set compounds. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and k-Nearest Neighbor (kNN). acs.orgvlifesciences.com
Model Validation : This is the most critical step to ensure the model's reliability and predictive power. researchgate.net Validation is performed using several statistical metrics:
Internal Validation : Techniques like leave-one-out cross-validation are used to assess the model's robustness. The cross-validated correlation coefficient (q² or Q²) is a key metric; a value greater than 0.5 is generally considered indicative of a good model. crpsonline.comnih.gov
External Validation : The model's ability to predict the activity of the compounds in the external test set (which were not used to build the model) is evaluated. The predictive correlation coefficient (R²_pred) is calculated for this purpose. nih.gov
Goodness-of-fit : The correlation coefficient (r² or R²) indicates how well the model fits the training data. crpsonline.com
A well-validated QSAR model can serve as a powerful tool to prioritize the synthesis of new derivatives of this compound with potentially enhanced biological efficacy. nih.gov
The table below illustrates typical statistical parameters used to validate a QSAR model.
| Validation Parameter | Symbol | Description | Acceptable Value |
| Correlation Coefficient | r² or R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |
| Cross-validated Correlation Coefficient | q² or Q² | Measures the internal predictive ability of the model. | > 0.5 |
| Predictive Correlation Coefficient | R²_pred | Measures the model's ability to predict an external test set. | > 0.5 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the prediction errors. | As low as possible |
Molecular Docking Simulations and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a pyrazole derivative, and its target protein at the molecular level.
Computational studies on various pyrazole derivatives have identified a range of potential protein targets. The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry, known to interact with a diverse array of biological targets. nih.gov Molecular docking studies have shown that pyrazole derivatives can effectively bind to the active sites of several enzyme families.
A primary class of targets for pyrazole-based compounds are protein kinases . These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. Docking studies have revealed that pyrazole derivatives can act as kinase inhibitors by fitting into the ATP-binding pocket of these enzymes. nih.govmdpi.com For instance, certain pyrazole derivatives have been docked into the crystal structure of kinases like Akt1, where the pyrazole ring's nitrogen atoms form key hydrogen bonds with backbone residues of the hinge region, a critical area for inhibitor binding. nih.gov Similarly, docking simulations have been performed for pyrazole derivatives with other kinases such as VEGFR-2, Aurora A, and CDK2, indicating their potential as anticancer agents. nih.gov
Another significant target class for pyrazole derivatives is carbonic anhydrases (CAs) . These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications, for example, in treating glaucoma. nih.govijpbs.com Molecular docking studies of novel pyrazole derivatives have demonstrated their ability to bind to the active site of human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.govnih.gov
Furthermore, pyrazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro) , an essential enzyme for viral replication. A recent study employed a combination of combinatorial chemistry and molecular docking to design and evaluate a large library of pyrazole-based structures as Mpro inhibitors. nih.gov
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity between a ligand and its target. This is often expressed as a docking score or binding energy, with lower values typically indicating a stronger interaction.
For a series of pyrazole-phthalazine hybrids designed as α-glucosidase inhibitors, molecular docking studies revealed binding affinities (IC50 values) ranging from 13.66 to 494 µM. nih.gov In another study on pyrazole derivatives as carbonic anhydrase inhibitors, the compounds exhibited Ki values in the low nanomolar range, from 5.13 to 16.9 nM for hCA I and 11.77 to 67.39 nM for hCA II. nih.gov
The binding interactions observed in these docking studies are crucial for understanding the SAR. Common interactions include:
Hydrogen bonds: The nitrogen atoms of the pyrazole ring are frequent hydrogen bond acceptors or donors. nih.gov
Hydrophobic interactions: The phenyl rings and other nonpolar substituents often engage in hydrophobic interactions with corresponding pockets in the target protein. nih.gov
Pi-pi stacking: The aromatic pyrazole and phenyl rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the active site. nih.gov
The table below summarizes the predicted binding affinities of some pyrazole derivatives against various targets, as reported in the literature. It is important to note that these are for related compounds and not "this compound" itself.
| Compound Class | Target Protein | Predicted Binding Affinity (Example) | Reference |
| Pyrazole-based CDK inhibitor | CDK2 | -10.35 kJ/mol | nih.gov |
| Pyrazole-based VEGFR-2 inhibitor | VEGFR-2 | -10.09 kJ/mol | nih.gov |
| Pyrazole-phthalazine hybrid | α-glucosidase | IC | nih.gov |
| Pyrazole derivative | Carbonic Anhydrase I (hCA I) | K | nih.gov |
| Pyrazole derivative | Carbonic Anhydrase II (hCA II) | K | nih.gov |
Conformational analysis, which is an integral part of molecular docking, examines the three-dimensional arrangement of the ligand and how it adapts to the binding site. The flexibility of the ligand and parts of the protein is often considered to achieve a more accurate prediction of the binding mode.
Advanced Computational Approaches for Rational Drug Design and Optimization
Beyond initial docking studies, more advanced computational methods are employed for the rational design and optimization of lead compounds like "this compound." These approaches aim to improve potency, selectivity, and pharmacokinetic properties.
One such approach is the use of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies. 3D-QSAR models correlate the biological activity of a series of compounds with their 3D properties, such as steric and electrostatic fields. These models can then be used to predict the activity of novel, unsynthesized compounds and to identify which structural modifications are likely to enhance activity.
Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex compared to the static picture provided by molecular docking. nih.gov MD simulations track the movements of atoms over time, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. nih.gov This information is invaluable for refining the design of an inhibitor.
Furthermore, computational tools are extensively used for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.net Predicting these properties early in the drug discovery process is crucial to avoid costly failures in later stages. For pyrazole derivatives, various in silico models can predict parameters like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to guide the selection of candidates with favorable drug-like profiles. nih.govresearchgate.net
The integration of these computational strategies, from molecular docking and MD simulations to QSAR and ADMET prediction, forms a powerful pipeline for the rational design of new drugs based on the "this compound" scaffold. nih.goveurasianjournals.com This multi-faceted computational approach accelerates the drug discovery cycle by prioritizing the synthesis of compounds with the highest probability of success.
Future Perspectives and Research Directions
Development of Novel Therapeutic Agents Based on the 3-[4-(methylthio)phenyl]-1H-pyrazole Scaffold
The this compound framework is a "privileged structure" in drug discovery, with numerous derivatives under investigation for a variety of therapeutic applications. nih.govnih.gov The metabolic stability of the pyrazole (B372694) nucleus contributes to its increasing presence in both approved drugs and novel compounds in development. nih.gov
Future research will likely focus on optimizing the lead compounds derived from this scaffold to enhance their potency, selectivity, and pharmacokinetic profiles. Key therapeutic areas of interest include:
Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents. For instance, a series of 3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxylic acid derivatives have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines such as MCF-7, A549, HCT-116, and HepG2. One notable derivative, N-(4-chlorophenyl)-3-(4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide, exhibited potent activity against all tested cell lines with IC50 values in the low micromolar range. Further investigation into its mechanism of action revealed that it induces G2/M phase cell cycle arrest and apoptosis in a dose-dependent manner. Another study reported a derivative, compound 9b, as a potent antitumor agent with IC50 values between 1-10 μM. The development of such compounds as selective and less toxic alternatives to conventional chemotherapy is a significant area of future research. nih.gov
Anti-inflammatory Agents: The scaffold has been successfully utilized to develop potent anti-inflammatory agents. A study on novel 3-(4-methylthiophenyl)-1H-pyrazole derivatives identified compounds with significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. The most potent compound, 6d, showed activity comparable to the standard drug indomethacin. Structure-activity relationship (SAR) studies have highlighted that the 4-methylthiophenyl group at the 3-position of the pyrazole ring is crucial for this activity. Further research is expected to focus on developing selective cyclooxygenase-2 (COX-2) inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. A series of derivatives were synthesized and evaluated as COX-2 inhibitors, with the most potent and selective compound exhibiting an IC50 value of 0.045 μM and a high selectivity index. researchgate.net
Antimicrobial and Antitubercular Agents: The emergence of drug-resistant microbial and tubercular strains necessitates the discovery of new therapeutic agents. Derivatives of this compound have shown promise in this area. In one study, novel pyrazole derivatives containing the 4-(methylthio)phenyl moiety displayed significant in vitro antimicrobial activity against pathogenic bacteria and fungi, with minimum inhibitory concentration (MIC) values as low as 1-16 μg/mL. Similarly, a series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv, with the most potent compound showing a MIC value of 0.5 μg/mL. Future work will likely involve optimizing these leads to improve their efficacy and spectrum of activity.
Neurological Disorder Agents: The this compound scaffold is also being explored for the treatment of neurological disorders. A series of its derivatives were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease. The most active compound had an IC50 value of 0.012 μM with high selectivity over MAO-A. Another area of investigation is Alzheimer's disease, where derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Furthermore, some derivatives have demonstrated significant anticonvulsant activity in preclinical models. These findings open avenues for the development of novel treatments for a range of neurological conditions.
Exploration of Broad-Spectrum Agro-chemical Applications
Beyond pharmaceuticals, the this compound scaffold holds considerable promise in the agrochemical sector. mdpi.com Pyrazole derivatives are known for their diverse applications in agriculture. nih.gov
A notable application is in the development of herbicides. A study on novel pyrazole derivatives containing a substituted phenyl group found that a compound with a 4-(methylthio)phenyl group at the 3-position of the pyrazole ring, compound 5l, was the most potent herbicide with a GR50 value in the range of 10-50 g/ha.
Future research in this area will likely focus on:
Broadening the Herbicidal Spectrum: Investigating the efficacy of new derivatives against a wider range of economically important weeds.
Developing Insecticides and Fungicides: Exploring the potential of the scaffold to control insect pests and fungal plant pathogens.
Improving Environmental Profile: Designing derivatives with enhanced biodegradability and reduced environmental impact.
Mechanistic Elucidation of Biological Actions at the Molecular Level
A deeper understanding of how this compound derivatives exert their biological effects at the molecular level is crucial for rational drug and agrochemical design. Current research has identified several potential mechanisms of action.
For instance, the anticancer effects of some derivatives are attributed to the induction of apoptosis and cell cycle arrest. The anti-inflammatory properties are linked to the inhibition of COX enzymes. The neurological effects are associated with the inhibition of enzymes like MAO-B, AChE, and BChE.
Future mechanistic studies should employ a range of techniques, including:
Molecular Docking and Computational Modeling: To predict and analyze the binding interactions of these compounds with their biological targets.
Biochemical and Enzymatic Assays: To quantify the inhibitory activity against specific enzymes and receptors.
Cell-based Assays and 'Omics' Technologies: To investigate the downstream cellular effects and identify novel molecular pathways affected by these compounds.
Strategic Design and Synthesis of Highly Potent and Selective Derivatives
The versatility of the pyrazole ring allows for various substitution reactions, providing ample opportunities for the strategic design and synthesis of new derivatives with improved potency and selectivity. nih.govnih.gov The synthesis of the parent compound, 3-(4-(methylthio)phenyl)-1H-pyrazole, has been achieved through the reaction of 1-(4-(methylthio)phenyl)ethanone with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by cyclization with hydrazine (B178648) hydrate.
Structure-activity relationship (SAR) studies are instrumental in guiding the design of new analogs. For example, in the case of anticancer derivatives, the presence of a 4-chlorophenyl group at the carboxamide moiety was found to be essential for activity. For anti-inflammatory agents, the 4-methylthiophenyl group at the 3-position of the pyrazole ring is critical. For MAO-B inhibitors, both the 4-(methylthio)phenyl group at the 3-position and a substituted benzyl (B1604629) group at the 1-position of the pyrazole ring are crucial for activity.
Future synthetic strategies will likely involve:
Combinatorial Chemistry and High-Throughput Screening: To rapidly generate and evaluate large libraries of derivatives.
Fragment-Based Drug Design: To build potent inhibitors by combining molecular fragments that bind to adjacent sites on a biological target.
Bioisosteric Replacement: To modify the scaffold with different functional groups that have similar physical or chemical properties to enhance biological activity and pharmacokinetic properties.
Preclinical Development and Translation Potential of Lead Compounds
Promising lead compounds identified from the above research efforts will need to undergo rigorous preclinical development to assess their potential for translation into clinical or commercial use. This phase involves a comprehensive evaluation of the compound's efficacy, safety, and pharmacokinetic properties.
Key aspects of preclinical development for this compound derivatives include:
In Vivo Efficacy Studies: Testing the lead compounds in relevant animal models of disease or agricultural settings to confirm their biological activity.
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds to understand their behavior in a biological system.
Toxicology and Safety Pharmacology Studies: Assessing the potential adverse effects of the compounds on various organ systems.
The successful completion of these preclinical studies is a prerequisite for advancing a lead compound to clinical trials in humans or for registration as a new agrochemical product. The diverse biological activities and the chemical tractability of the this compound scaffold suggest a high translational potential for its derivatives in both medicine and agriculture.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[4-(methylthio)phenyl]-1H-pyrazole derivatives, and how do solvent systems influence purity and yield?
- Methodology : Use flash chromatography with gradient elution (e.g., EtOAc:petroleum ether ratios) to purify intermediates. For example, EtOAC:petroleum ether (3:7) yielded 84% of 4-(4-(methylthio)phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole (3j) with a melting point of 142–144°C . Adjust solvent polarity to balance yield and purity.
- Key Data :
| Solvent Ratio (EtOAc:petroleum ether) | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1:1 | 3i | 88 | 88–90 |
| 3:7 | 3j | 84 | 142–144 |
| 9:1 | 3k | 81 | 160–162 |
Q. How can structural isomers of pyrazole derivatives be resolved, and what analytical techniques are recommended?
- Methodology : Employ NMR spectroscopy to distinguish isomers. Substituents at the pyrazole 4-position influence isomer ratios (e.g., methylthio vs. methoxy groups) . Use -NMR (CDCl) to monitor chemical shifts of aromatic protons (e.g., δ 2.43–3.66 ppm for methylthio and trimethoxy groups) .
Q. What are the standard protocols for validating pyrazole derivatives via spectral analysis?
- Methodology : Combine IR, -NMR, and mass spectrometry. For example, IR confirms carbonyl stretches (e.g., 1700–1650 cm for ester groups), while -NMR resolves methylthio (δ ~2.45 ppm) and aromatic protons .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and calculate hyperpolarizability. Compare computed dipole moments with experimental spectral data to assess electron-withdrawing effects of substituents (e.g., methylthio vs. trifluoromethyl) .
- Case Study : The B3LYP functional predicted a dihedral angle of 16.83° between the pyrazole ring and methoxyphenyl group in a related compound, aligning with X-ray crystallography data .
Q. How do substituents at the pyrazole 4-position influence biological activity, and what strategies exist to resolve contradictory SAR data?
- Methodology : Synthesize analogs with varied substituents (e.g., methylthio, methoxy, fluoro) and test in bioassays. For example, methylthio groups enhance lipophilicity, potentially improving membrane permeability, while methoxy groups may reduce metabolic stability .
- Data Contradiction Analysis : If in vitro activity conflicts with computational predictions, re-evaluate solvation effects using COSMO-RS models or validate binding via crystallography .
Q. What crystallographic techniques are critical for resolving molecular conformations and intermolecular interactions in pyrazole derivatives?
- Methodology : Use single-crystal X-ray diffraction to determine dihedral angles and hydrogen-bonding networks. For example, the title compound CHNO showed dihedral angles of 16.83° (pyrazole-methoxyphenyl) and 48.97° (pyrazole-phenyl), stabilized by O–H···N hydrogen bonds .
Q. How can synthetic byproducts from Mannich or cyclocondensation reactions be minimized during pyrazole synthesis?
- Methodology : Optimize reaction conditions (e.g., stoichiometry of phenylhydrazine, temperature). For cyclocondensation of ethyl acetoacetate with phenylhydrazine, refluxing in ethanol/acetic acid (7 hours) reduced byproducts like hydrazone intermediates, achieving 45% yield .
Methodological Considerations
-
Synthetic Optimization :
- Use column chromatography with silica gel and gradient elution for high-purity products (>95%) .
- Monitor reaction progress via TLC (R values ~0.3–0.5 in EtOAc/hexane).
-
Computational Validation :
- Compare computed (B3LYP) and experimental IR/NMR spectra to identify discrepancies in electron density distribution .
-
Crystallographic Analysis :
- Refine H-atom positions using riding models (C–H = 0.95–0.98 Å) and freely refine hydroxyl protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
